An In-depth Technical Guide to the Structural Analysis of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine
An In-depth Technical Guide to the Structural Analysis of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural elucidation of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine, a key intermediate in the synthesis of the potent and selective SOS1 inhibitor, MRTX0902.[1] As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies for the definitive characterization of this chlorinated heterocyclic compound. We will delve into the critical analytical techniques required for its structural verification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each section will not only present the expected analytical data but also explain the rationale behind the experimental choices and provide detailed, self-validating protocols. This guide is intended to be an authoritative resource for researchers engaged in the synthesis, development, and quality control of complex heterocyclic molecules within the pharmaceutical industry.
Introduction: The Significance of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine
1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine has emerged as a molecule of significant interest due to its integral role as a precursor in the synthesis of MRTX0902, a novel inhibitor of the Son of Sevenless homolog 1 (SOS1) protein-protein interaction with KRAS.[1][2] The pyridopyridazine core is a versatile scaffold found in a variety of biologically active compounds, exhibiting antitumor, antibacterial, and analgesic properties.[3] The specific substitution pattern of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine, featuring two reactive chlorine atoms, makes it a valuable building block for the construction of more complex pharmaceutical agents through nucleophilic substitution reactions.[2]
However, the presence of these reactive chloro groups also contributes to the compound's susceptibility to hydrolysis, necessitating careful handling and robust analytical methods to ensure its integrity throughout the synthetic process.[1] This guide provides the necessary framework for the comprehensive structural analysis of this important intermediate.
Chemical Properties and Synthesis Overview
A thorough understanding of the chemical properties of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine is paramount for its successful handling, analysis, and downstream application.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂N₃ | - |
| Molecular Weight | 214.05 g/mol | - |
| Appearance | Expected to be a solid | [1] |
| Solubility | Soluble in organic solvents such as DMSO and dichloromethane | [2] |
| Stability | Susceptible to hydrolysis | [1] |
The synthesis of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine is a key step in the overall synthesis of MRTX0902. A representative synthetic pathway is outlined below.
Caption: Synthetic route to 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, providing key information about the protons on the pyridopyridazine core.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | Singlet | 3H | -CH₃ |
| ~7.5-8.0 | Singlet | 1H | Ar-H |
| ~8.5-9.0 | Singlet | 1H | Ar-H |
Note: Predicted chemical shifts are based on the analysis of similar heterocyclic systems and the electronic effects of the substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the quaternary carbons of the heterocyclic core.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~20 | -CH₃ |
| ~120-160 | Aromatic and Heterocyclic Carbons |
Note: Specific assignments would require 2D NMR techniques such as HSQC and HMBC.
Experimental Protocol for NMR Spectroscopy
Rationale: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing due to its chemical inertness and single, sharp resonance at 0 ppm.
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Sample Preparation:
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Accurately weigh 5-10 mg of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Parameters (400 MHz Spectrometer):
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¹H NMR:
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Pulse Program: zg30
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Number of Scans: 16
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Receiver Gain: Adjusted to avoid clipping
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Acquisition Time: ~4 seconds
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Relaxation Delay: 2 seconds
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¹³C NMR:
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Pulse Program: zgpg30
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Number of Scans: 1024 or more for adequate signal-to-noise
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Receiver Gain: Adjusted
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Acquisition Time: ~1.5 seconds
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Relaxation Delay: 2 seconds
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Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the spectrum.
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Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CHCl₃ signal in the ¹³C NMR spectrum.
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Integrate the signals in the ¹H NMR spectrum.
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Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine and for gaining insights into its fragmentation patterns, which can further confirm its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 213/215/217 | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic cluster for two chlorine atoms |
| 178/180 | [M-Cl]⁺ isotopic cluster |
| 143 | [M-2Cl]⁺ |
The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, providing strong evidence for the presence of two chlorine atoms.
Experimental Protocol for Mass Spectrometry
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a standard method for the analysis of volatile and thermally stable organic compounds.
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Sample Preparation:
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Prepare a dilute solution of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine in a volatile organic solvent such as dichloromethane or ethyl acetate (approximately 1 mg/mL).
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GC-MS Parameters:
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Gas Chromatograph:
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Injector Temperature: 250 °C
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Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
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Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Mass Spectrometer (EI):
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Ion Source Temperature: 230 °C
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Electron Energy: 70 eV
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Mass Range: m/z 40-400
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Data Analysis:
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Identify the peak corresponding to 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine in the total ion chromatogram (TIC).
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Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the isotopic cluster pattern.
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Propose fragmentation pathways consistent with the observed fragment ions.
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Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic -CH₃) |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~800-700 | C-Cl stretching |
Experimental Protocol for FT-IR Spectroscopy
Rationale: The Attenuated Total Reflectance (ATR) technique is a simple and rapid method for obtaining FT-IR spectra of solid samples with minimal sample preparation.
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Sample Preparation:
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Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
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Place a small amount of the solid 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine sample directly onto the ATR crystal.
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Instrument Parameters:
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Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
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Collect a background spectrum of the empty, clean ATR crystal.
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Collect the sample spectrum.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
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Data Analysis:
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The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
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Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.
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Integrated Structural Analysis Workflow
The definitive structural confirmation of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine relies on the synergistic interpretation of data from multiple analytical techniques.
Caption: Integrated workflow for the structural analysis of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine.
Conclusion
The structural analysis of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine requires a multi-technique approach to ensure its identity and purity, which are critical for its successful use in the synthesis of MRTX0902. This guide has provided a detailed framework for its characterization using NMR, MS, and FT-IR spectroscopy. By following the outlined protocols and understanding the expected analytical outcomes, researchers can confidently verify the structure of this important synthetic intermediate, thereby ensuring the quality and integrity of their drug discovery and development efforts.
References
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Ketcham, J. M., et al. (2022). Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction. Journal of Medicinal Chemistry, 65(14), 9678–9690. [Link]
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Scattolin, T., et al. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Organic Process Research & Development, 27(6), 1061–1068. [Link]
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Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11. [Link]
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PubChem. (n.d.). 4-Chloropyrido[3,4-d]pyridazine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,6-Dichloro-4-methylpyridazine. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Pyridazine, 3,6-dichloro-4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
